![molecular formula C21H28N4O2S B2398139 5-((4-Ethoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898361-73-4](/img/structure/B2398139.png)
5-((4-Ethoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
5-((4-Ethoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C21H28N4O2S and its molecular weight is 400.54. The purity is usually 95%.
BenchChem offers high-quality 5-((4-Ethoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((4-Ethoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activities
One of the core areas of research related to this compound involves the synthesis of novel triazole derivatives and their evaluation for antimicrobial properties. For instance, Bektaş et al. (2007) synthesized various 1,2,4-triazole derivatives, exploring their potential antimicrobial activities. These compounds exhibited good to moderate activities against tested microorganisms, suggesting their potential as antimicrobial agents (Bektaş et al., 2007).
Crystal Structure and Synthesis Techniques
Research by Dong and Wang (2005) focuses on the synthesis of triazole derivatives, including detailed investigations into their crystal structures using X-ray crystallography and other techniques like NMR, MS, and IR. This work contributes to understanding the molecular architecture of these compounds, which is crucial for their potential applications in various fields (Dong & Wang, 2005).
Molecular Docking and Structure-Activity Relationship
Wu et al. (2021) presented a detailed study on the synthesis, molecular structure, vibrational spectroscopic analysis, and activity evaluation of a specific triazoloquinazolinone derivative. The research included DFT studies and molecular docking, showing favorable interactions with SHP2 protein, suggesting potential therapeutic applications (Wu et al., 2021).
Antimicrobial and Antifungal Activities
Another aspect of research involves evaluating the synthesized triazole derivatives for their antimicrobial and antifungal activities. Studies by Özil et al. (2015) and Asghari et al. (2016) have shown that these compounds exhibit significant inhibitory effects against a range of microorganisms, indicating their potential as antimicrobial and antifungal agents (Özil et al., 2015); (Asghari et al., 2016).
properties
IUPAC Name |
5-[(4-ethoxyphenyl)-(3-methylpiperidin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2S/c1-4-17-22-21-25(23-17)20(26)19(28-21)18(24-12-6-7-14(3)13-24)15-8-10-16(11-9-15)27-5-2/h8-11,14,18,26H,4-7,12-13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCYILUISPEGKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OCC)N4CCCC(C4)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-Ethoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol |
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